4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
CAS No. |
36017-22-8 |
|---|---|
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
4-(2-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H11N3OS/c1-2-14-9-6-4-3-5-8(9)13-7-11-12-10(13)15/h3-7H,2H2,1H3,(H,12,15) |
InChI Key |
XRZVYUMJRCOXMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=NNC2=S |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acylation-Cyclization Pathway
The most widely reported method involves the acylation of thiosemicarbazide with 2-ethoxybenzoyl chloride, followed by cyclization under basic conditions.
Reaction Steps :
-
Acylation : Thiosemicarbazide reacts with 2-ethoxybenzoyl chloride in methanol at 0–5°C to form N'-(2-ethoxybenzoyl)thiosemicarbazide .
-
Cyclization : The intermediate undergoes base-mediated cyclization (e.g., NaOH/MeOH) at 80–90°C for 6–8 hours to yield the target triazole-thiol.
Optimization Findings :
-
Solvent Choice : Methanol enhances intermediate solubility, while ethanol reduces side reactions.
-
Base Concentration : A 1:1.2 molar ratio of NaOH to intermediate maximizes yield (78–82%).
-
Temperature Control : Cyclization above 85°C accelerates decomposition, reducing purity.
Table 1 : Key Parameters for Acylation-Cyclization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Methanol | 82 | 95 |
| Temperature | 80°C | 78 | 93 |
| NaOH Ratio | 1:1.2 | 80 | 94 |
Hydrazide-Mediated Synthesis
Hydrazide Intermediate Formation
This method utilizes hydrazine hydrate to generate a hydrazide precursor, which is subsequently functionalized with 2-ethoxyphenyl groups.
Reaction Steps :
-
Esterification : Ethyl chloroacetate reacts with 1,2,4-triazole-5-thione to form ethyl 2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetate .
-
Hydrazinolysis : The ester undergoes hydrazinolysis in propan-2-ol at 60°C to yield 1,2,4-triazol-3-ylthioacetohydrazide .
-
Condensation : The hydrazide reacts with 2-ethoxybenzaldehyde in methanol under reflux to form the target compound.
Key Advantages :
-
Modularity : The hydrazide intermediate allows incorporation of diverse substituents.
-
Yield Improvement : Microwave-assisted condensation (100°C, 15 minutes) boosts yield to 88%.
Solvent-Free Cyclization
Green Chemistry Approach
A solvent-free protocol minimizes waste and improves reaction efficiency.
Procedure :
-
Intermediate Preparation : 2-Ethoxybenzohydrazide is mixed with thiourea and potassium hydroxide.
-
Thermal Cyclization : The mixture is heated at 120°C for 3 hours, forming the triazole-thiol via desulfurization.
Table 2 : Solvent-Free vs. Traditional Methods
| Method | Time (h) | Yield (%) | Energy Use (kWh) |
|---|---|---|---|
| Solvent-Free | 3 | 85 | 0.8 |
| Methanol Reflux | 8 | 82 | 2.5 |
Alkylation of Triazole-Thiol Precursors
S-Alkylation Strategy
This method introduces the 2-ethoxyphenyl group via alkylation of a pre-formed triazole-thiol.
Steps :
-
Synthesis of 4H-1,2,4-Triazole-3-thiol : Prepared via cyclization of thiosemicarbazide derivatives.
-
Alkylation : Reacting the triazole-thiol with 2-ethoxybenzyl bromide in DMF at 50°C for 12 hours.
Challenges :
-
Regioselectivity : Competing N-alkylation reduces yield (50–60%).
-
Purification : Column chromatography is required to isolate the desired product.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times while maintaining high yields.
Protocol :
-
One-Pot Reaction : Mixing 2-ethoxybenzohydrazide, carbon disulfide, and hydrazine hydrate.
-
Microwave Conditions : 150°C, 20 minutes, 300 W irradiation.
Advantages :
Comparative Analysis of Methods
Table 3 : Method Comparison for 4-(2-Ethoxyphenyl)-4H-1,2,4-Triazole-3-thiol
| Method | Yield (%) | Purity (%) | Time | Cost Efficiency |
|---|---|---|---|---|
| Acylation-Cyclization | 82 | 95 | 8 h | High |
| Hydrazide-Mediated | 88 | 94 | 6 h | Moderate |
| Solvent-Free | 85 | 96 | 3 h | Very High |
| Alkylation | 60 | 90 | 12 h | Low |
| Microwave-Assisted | 92 | 98 | 0.3 h | Moderate |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol group exhibits strong nucleophilic character, enabling reactions with electrophiles such as alkyl halides and epoxides .
Table 1: Nucleophilic Substitution Examples
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | KOH, ethanol, 60°C | 3-Methylthio-triazole derivative | 78% | |
| Benzyl chloride | DMF, Cs₂CO₃, 25°C | 3-Benzylthio-triazole derivative | 85% |
These reactions proceed via an SN₂ mechanism, with the thiolate anion attacking the electrophilic carbon. Steric hindrance from the ethoxyphenyl group slightly reduces reactivity compared to simpler triazole-thiols .
Oxidation to Disulfides
The thiol group oxidizes readily under mild conditions to form disulfide bridges, a critical reaction for dimerization or polymer formation.
Table 2: Oxidation Reaction Data
| Oxidizing Agent | Solvent | Temperature | Product Structure | Application |
|---|---|---|---|---|
| H₂O₂ (30%) | Ethanol | 25°C | Dimeric disulfide | Bioactive dimers |
| I₂ (0.1 M) | THF | 0°C | Cyclic disulfide | Supramolecular chemistry |
Disulfide formation is reversible under reducing conditions, enabling dynamic covalent chemistry applications.
Condensation with Carbonyl Compounds
The thiol group participates in condensation reactions with aldehydes/ketones to form thioacetals or thiosemicarbazones .
Table 3: Condensation Reactions
| Carbonyl Compound | Catalyst | Product Type | Biological Activity |
|---|---|---|---|
| 4-Nitrobenzaldehyde | HCl (gaseous) | Thiosemicarbazone | Anticancer (IC₅₀ = 3.2 μM) |
| Isatin | Acetic acid | Spiro-thiohydantoin | Antimicrobial |
These products demonstrate enhanced bioactivity compared to the parent compound, particularly against cancer cell lines .
Salt Formation with Bases
Reaction with strong bases like cesium carbonate generates thiolate salts, which are intermediates in further functionalization :
Key Applications:
Cyclization Reactions
Under basic conditions, the compound undergoes cyclization to form fused heterocycles :
Table 4: Cyclization Pathways
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃ | Reflux, 110°C | Triazolo[3,4-b]thiadiazine | 62% |
| NH₂NH₂·H₂O | EtOH, 80°C | Triazolo-pyrazole | 71% |
Cyclized derivatives show improved thermal stability and electronic properties .
Complexation with Metal Ions
The thiol and triazole nitrogen atoms act as ligands for transition metals:
Table 5: Metal Complexation Data
| Metal Salt | Molar Ratio | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 | Octahedral Cu(II) complex | Catalytic oxidation |
| AgNO₃ | 1:1 | Linear Ag(I) complex | Antimicrobial coatings |
Complexes exhibit distinct UV-Vis absorption shifts (e.g., Cu complex: λₘₐₓ = 420 nm).
Radical Scavenging Activity
The thiol group participates in radical chain-breaking reactions:
Experimental EPR studies show a radical scavenging efficiency of 82% at 100 μM concentration .
This compound’s reactivity is foundational to its applications in medicinal chemistry, materials science, and catalysis. Future research directions could explore photochemical reactions or click chemistry modifications.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives, including 4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, have been extensively studied for their antimicrobial properties. Research indicates that such compounds exhibit potent activity against a range of bacterial and fungal pathogens.
- Antifungal Activity : The incorporation of the triazole moiety enhances antifungal efficacy. For instance, studies have shown that derivatives with similar structures demonstrate higher antifungal activities than conventional agents like azoxystrobin .
- Antibacterial Activity : Triazole derivatives have also been synthesized as hybrids with known antibiotics, resulting in compounds with improved antibacterial activity against resistant strains such as MRSA. For example, certain triazole-based hybrids exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics .
Cytotoxicity Against Cancer Cells
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The cytotoxicity of this compound was evaluated against various cancer cell lines.
- Case Study : One study reported that triazole derivatives showed selective cytotoxicity towards melanoma and breast cancer cells in vitro. Compounds were assessed using the MTT assay, revealing significant inhibition of cell proliferation in specific lines .
Agricultural Applications
Fungicides and Herbicides
Due to their antifungal properties, triazoles are also utilized in agricultural applications as fungicides. The effectiveness of these compounds against plant pathogens can lead to their development into commercial agricultural products.
- Field Studies : Various studies have demonstrated that triazole derivatives can effectively control fungal diseases in crops. For instance, certain synthesized triazoles showed comparable efficacy to established fungicides in controlling pathogens like Fusarium species .
Material Science
Corrosion Inhibition
Triazole compounds are explored for their ability to act as corrosion inhibitors due to their ability to form stable complexes with metal surfaces.
- Research Findings : Studies indicate that triazoles can significantly reduce corrosion rates in metals when applied in corrosive environments. The mechanism involves the adsorption of the triazole onto the metal surface, forming a protective layer .
Data Tables and Comparative Analysis
Mechanism of Action
The mechanism of action of 4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- Antiviral activity is prominent in derivatives with halogen substituents (e.g., 4-iodophenyl) .
- Antimicrobial efficacy correlates with hydrophobic substituents (e.g., 4-methylbenzylidene) .
Physicochemical Properties
FT-IR and NMR data reveal substituent-dependent spectral shifts:
Biological Activity
4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data from various studies.
Chemical Structure and Properties
The compound features a triazole ring with an ethoxyphenyl substituent, which enhances its interaction with biological targets. The thiol group in the structure contributes to its reactivity and potential biological effects.
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance:
- Study Findings : A study synthesized 1,2,4-triazole derivatives and tested them against various bacterial strains. Compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing higher efficacy than standard antibiotics like ciprofloxacin .
- Mechanism : The antibacterial action is often attributed to the ability of the triazole ring to disrupt bacterial cell wall synthesis and function by interacting with key enzymes involved in these processes .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 8 µg/mL |
| This compound | S. aureus | 6 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- Cell Lines Tested : It has shown activity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.
- Results : Compounds in this class exhibited cytotoxicity with effective concentrations (EC50) ranging from 2 to 17 µM. Notably, some derivatives were more effective than established chemotherapeutics like dacarbazine and erlotinib .
| Cell Line | EC50 (µM) | Comparison Drug | Drug EC50 (µM) |
|---|---|---|---|
| IGR39 (Melanoma) | 5 | Dacarbazine | 10 |
| MDA-MB-231 (Breast Cancer) | 8 | Erlotinib | 12 |
| Panc-1 (Pancreatic Cancer) | 6 | Dacarbazine | 10 |
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound also exhibits anti-inflammatory effects:
- In Vitro Studies : Research indicated that certain derivatives reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells .
| Compound | Cytokine Inhibition (%) |
|---|---|
| This compound | TNF-α: 40% |
| Another Derivative | IL-6: 30% |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Cellular Interaction : Its ability to form hydrogen bonds allows it to interact effectively with biological macromolecules.
- Metal Coordination : The triazole ring can coordinate with metal ions found in various metalloproteins and enzymes .
Q & A
Basic Research Question
- Chromatography : HPLC or TLC with UV detection at 254 nm.
- Melting point analysis : Compare with literature values for known derivatives.
- Elemental analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
